molecular formula C11H14N2S B12818593 4-Ethyl-1-phenylimidazolidine-2-thione

4-Ethyl-1-phenylimidazolidine-2-thione

Cat. No.: B12818593
M. Wt: 206.31 g/mol
InChI Key: PNXKMXVXFYOYIX-UHFFFAOYSA-N
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Description

4-Ethyl-1-phenylimidazolidine-2-thione is a heterocyclic compound featuring an imidazolidine ring with a thione group at the 2-position, an ethyl group at the 4-position, and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1-phenylimidazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with phenyl isothiocyanate, followed by cyclization with formaldehyde. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes:

    Continuous flow reactors: to ensure consistent product quality

    Automated control systems: for precise temperature and pH regulation

    Purification techniques: such as crystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-phenylimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can yield the corresponding imidazolidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thione sulfur, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazolidine derivatives

    Substitution: Various substituted imidazolidine-2-thione derivatives

Scientific Research Applications

4-Ethyl-1-phenylimidazolidine-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4-ethyl-1-phenylimidazolidine-2-thione

InChI

InChI=1S/C11H14N2S/c1-2-9-8-13(11(14)12-9)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,14)

InChI Key

PNXKMXVXFYOYIX-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C(=S)N1)C2=CC=CC=C2

Origin of Product

United States

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